2,4-Dichloro-5-methoxyphenol

Description

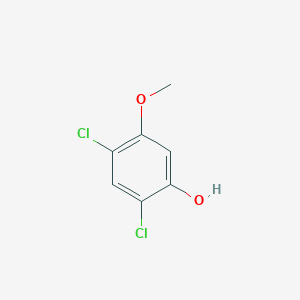

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSMAIBWQQYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574846 | |

| Record name | 2,4-Dichloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-13-8 | |

| Record name | 2,4-Dichloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 5 Methoxyphenol

Established Synthetic Routes for 2,4-Dichloro-5-methoxyphenol

The synthesis of this compound can be achieved through several pathways, primarily involving the controlled halogenation of substituted phenol (B47542) precursors.

Direct chlorination of 5-methoxyphenol presents a straightforward approach to synthesizing chlorinated derivatives. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are ortho-, para-directing, activating the aromatic ring for electrophilic substitution. However, achieving the specific 2,4-dichloro substitution pattern requires careful control of reagents and conditions to manage regioselectivity.

A notable method involves an in situ generated reagent from mixing [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and aluminum trichloride (B1173362) (AlCl₃), which facilitates a direct and highly regioselective ortho-chlorination of phenols and phenol-ethers. researchgate.net This system allows for the introduction of a chlorine atom under relatively mild, open-flask conditions. researchgate.net For 5-methoxyphenol, this strategy was used to produce 2-chloro-5-methoxyphenol (B96188) in a 52% yield. researchgate.net Further chlorination would be required to yield the 2,4-dichloro target compound. Other chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in solvents such as acetic acid are also employed, often requiring strict temperature control to minimize the formation of undesired isomers. google.com

Multi-step syntheses often provide better control over the final substitution pattern by building the molecule sequentially. These routes can start from simpler, commercially available halogenated phenols. For instance, a synthesis could begin with a monohalogenated precursor like 3-chloro-5-methoxyphenol, which itself can be synthesized through the chlorination and methoxylation of phenol. ontosight.ai Subsequent controlled chlorination of this intermediate would introduce the second chlorine atom at the desired position.

Another strategy involves introducing other functional groups that can be later converted or removed. For example, related syntheses of substituted anilines, which can be precursors to phenols via diazotization, start with molecules like 2,4-dichloro-5-methoxyacetanilide. prepchem.com This intermediate is hydrolyzed to produce 2,4-dichloro-5-methoxyaniline. prepchem.comgoogleapis.com Such multi-step approaches, while longer, allow for the precise construction of complex substitution patterns that are difficult to achieve through direct electrophilic addition.

For industrial-scale production, reaction efficiency, cost of materials, and operational safety are paramount. Achieving high regioselectivity in chlorination reactions is a key challenge. One industrial strategy used for the analogous compound 2,4-dichloro-5-methylphenol (B1664152) involves temporarily blocking a reactive site with a sulfonic acid group. In this process, a precursor like 4-chloro-5-methylphenol is first sulfonated. The sulfonic acid group directs the subsequent chlorination to the desired positions. Finally, the sulfonic acid group is removed by hydrolysis to yield the final product.

This approach requires precise control over reaction parameters such as temperature (e.g., 50–55°C) and pressure (e.g., 1.9 bar) during the chlorination step. The choice of chlorinating agent, solvent, and catalyst is critical for maximizing yield and purity while minimizing side reactions and waste. google.com For instance, processes may use gaseous chlorine in the presence of amine catalysts to improve selectivity. google.com Purification techniques, such as crystallization, are then employed to isolate the high-purity product. google.com

Mechanistic Investigations of Chemical Reactivity of this compound and Analogues

The chemical reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl, the methoxy ether, and the chlorine substituents on the aromatic ring.

The phenolic ring is susceptible to oxidation, typically yielding quinone derivatives. ucsb.edu The oxidation of phenols and their analogues can be achieved using various oxidizing agents. For example, compounds like 2-amino-5-chloro-4-methoxyphenol (B113385) can be oxidized to form quinones using reagents such as potassium permanganate (B83412) or hydrogen peroxide. smolecule.com The oxidation of hydroquinones to p-quinones is a fundamental transformation that requires a single oxidation step. ucsb.edu

Furthermore, the methoxy group on derivatives of this compound can undergo oxidation to form a corresponding carbonyl or carboxylic acid derivative. evitachem.com The compound can also serve as a substrate for further derivatization. For example, it is a key starting material in the synthesis of 1-(2,4-dichloro-5-methoxyphenoxy)propan-2-one, a reaction that involves the formation of an ether bond at the phenolic oxygen. evitachem.comsmolecule.com

Table 1: Oxidation Reactions of this compound Analogues

| Starting Material Analogue | Oxidizing Agent(s) | Product Type/Derivative | Reference(s) |

|---|---|---|---|

| 2-Amino-5-Chloro-4-methoxyphenol | Potassium permanganate, Hydrogen peroxide | Quinone derivatives | |

| 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol | Potassium permanganate, Hydrogen peroxide | Quinones | smolecule.com |

| 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one | Not specified | Carbonyl or carboxylic acid (from methoxy group) | evitachem.com |

| Anthracenols | Potassium dichromate (K₂Cr₂O₇) | Anthraquinones | ucsb.edu |

While the aromatic ring itself is generally resistant to reduction under standard conditions, other functional groups on analogues of this compound can be readily transformed. For instance, an imine group on a Schiff base analogue can be reduced to an amine using agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Similarly, a nitro group, often introduced during multi-step syntheses, can be reduced to a primary amine via catalytic hydrogenation.

The chlorine atoms on the aromatic ring can undergo nucleophilic substitution under appropriate conditions, allowing for their replacement with other functional groups. evitachem.com This reactivity is crucial for creating a diverse range of derivatives. Diazotization of related amino-phenols provides a pathway to replace the amino group with hydroxyl or halogen substituents, further demonstrating the versatility of functional group transformations in this class of compounds. nih.gov

Table 2: Reduction and Functional Group Transformations of Analogues

| Starting Material Analogue | Reagent(s) | Transformation/Product Type | Reference(s) |

|---|---|---|---|

| 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol | Sodium borohydride, Lithium aluminum hydride | Reduction of imine to amine | smolecule.com |

| 2-Amino-5-Chloro-4-methoxyphenol | Lithium aluminum hydride | Reduction to amine derivatives | |

| Nitrated Phenol Precursors | Catalytic hydrogenation (e.g., Pd/C) | Reduction of nitro group to amino group | |

| 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one | Nucleophiles | Substitution of chlorine atoms | evitachem.com |

| Amino-phenols | Diazotization reagents | Conversion of amino group to hydroxyl or halogen | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is a highly substituted aromatic system, and its reactivity towards electrophiles is governed by the cumulative electronic effects of its substituents: the hydroxyl (-OH), methoxy (-OCH₃), and two chloro (-Cl) groups. The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. prepchem.commychemblog.com Conversely, the chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of resonance participation by their lone pairs. prepchem.com

In this compound, the positions ortho and para to the powerful activating hydroxyl group are already occupied by chlorine (C4) and the methoxy group (C5). The only remaining unsubstituted carbon on the aromatic ring is C6. This position is ortho to the hydroxyl group, ortho to the methoxy group, and meta to both chlorine substituents. The strong activating and directing influence of both the hydroxyl and methoxy groups overwhelmingly favors electrophilic attack at the C6 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -OH | C1 | Withdrawing | Donating | Activating | ortho, para |

| -Cl | C2 | Withdrawing | Donating | Deactivating | ortho, para |

| -Cl | C4 | Withdrawing | Donating | Deactivating | ortho, para |

| -OCH₃ | C5 | Withdrawing | Donating | Activating | ortho, para |

Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity at the C6 position. For instance, the nitration of structurally similar compounds, such as 2,4-dichlorophenol (B122985), has been shown to yield the 6-nitro derivative. nih.gov The nitration of substituted phenols is a well-established process, and for dichlorophenols, it often proceeds by introducing a nitro group ortho to the hydroxyl function. google.com Therefore, the reaction of this compound with nitric acid would predictably yield 2,4-dichloro-5-methoxy-6-nitrophenol.

Friedel-Crafts reactions, both alkylation and acylation, are generally not effective on phenolic substrates like this compound. masterorganicchemistry.comnih.gov The phenolic hydroxyl group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. masterorganicchemistry.com This, combined with the steric hindrance from the existing substituents, makes Friedel-Crafts reactions challenging for this compound.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dichloro 5 Methoxyphenol

Structural Elucidation Techniques

Structural elucidation relies on methods that probe the molecular architecture at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography each provide unique and complementary information to build a complete structural profile of 2,4-Dichloro-5-methoxyphenol.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its phenolic, aromatic, ether, and chloro functionalities.

Key expected vibrational modes include a broad O-H stretching band for the hydroxyl group, typically centered around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the phenol (B47542) and methoxy (B1213986) ether groups would result in strong bands between 1000 and 1300 cm⁻¹. Finally, the C-Cl stretching modes are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3500 - 3300 (broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Aryl Ether & Phenol | 1300 - 1000 |

| C-Cl Stretch | Aryl Halide | 800 - 600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.

For this compound (C₇H₆Cl₂O₂), the molecular weight is approximately 192.0 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be its isotopic pattern; due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion region would display a characteristic cluster of peaks with an approximate intensity ratio of 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions.

Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a prominent [M-15]⁺ ion, followed by the loss of a carbonyl group (CO) to yield an [M-15-28]⁺ ion. libretexts.org The loss of a chlorine atom (•Cl) is also a possible fragmentation route.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments, thereby confirming the compound's identity with a high degree of certainty. bris.ac.uk

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Identity |

| 192 | [C₇H₆Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 177 | [C₆H₃Cl₂O₂]⁺ | [M - CH₃]⁺ |

| 149 | [C₅H₃Cl₂O]⁺ | [M - CH₃ - CO]⁺ |

Note: Data is predicted based on fragmentation principles and spectra of similar compounds.

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Currently, the crystal structure of this compound has not been reported in public databases. However, if a suitable single crystal could be grown and analyzed, the experiment would yield detailed crystallographic data. This would include the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern how the molecules pack together in the crystal lattice. researchgate.netnih.gov

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter Category | Specific Information Provided |

| Unit Cell | Dimensions (a, b, c) and angles (α, β, γ) |

| Symmetry | Crystal system and space group |

| Molecular Geometry | Precise bond lengths (e.g., C-C, C-O, C-Cl) and bond angles |

| Conformation | Torsional angles, orientation of substituents |

| Crystal Packing | Intermolecular distances and interactions (e.g., hydrogen bonds, π-stacking) |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from impurities and for quantifying its concentration. High-Performance Liquid Chromatography is the most widely used method for the analysis of non-volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical ingredients and other chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The method can separate the target compound from synthesis-related impurities, byproducts, or degradation products. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the compound absorbs strongly. sielc.com

HPLC is also vital for stability studies. By analyzing samples of the compound that have been subjected to stress conditions (e.g., heat, light, humidity, or different pH levels), one can monitor for any decrease in the main peak area and the appearance of new peaks corresponding to degradation products. researchgate.net This allows for the determination of the compound's shelf-life and appropriate storage conditions. Method validation ensures the analytical procedure is accurate, precise, linear, and robust for its intended purpose. bas.bg

Table 5: Typical RP-HPLC Method Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with acid modifier like phosphoric or formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 280 nm) |

| Column Temperature | 25 - 30 °C |

Gas Chromatography (GC) for Phenolic Compound Detection and Quantification

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds, making it well-suited for the detection and quantification of phenolic compounds like this compound. The method's high resolution and sensitivity are particularly advantageous for analyzing complex mixtures.

In a typical GC analysis of chlorinated phenols, a capillary column is employed, often with a stationary phase such as a polysiloxane derivative. For instance, a common setup might utilize a column like a DB-5 or equivalent, which is a non-polar phase, providing separation based on the boiling points of the analytes. The oven temperature is programmed to ramp up, ensuring the sequential elution of compounds with varying volatilities.

For the analysis of phenols, derivatization is often employed to improve chromatographic behavior and detection sensitivity. dioxin20xx.org However, underivatized phenols can also be analyzed directly, typically using a Flame Ionization Detector (FID). epa.gov For enhanced sensitivity and selectivity, especially for halogenated compounds, an Electron Capture Detector (ECD) can be used after derivatization with reagents like pentafluorobenzyl bromide (PFBBr). epa.gov

Table 1: Illustrative GC Parameters for Analysis of Chlorinated Phenols

| Parameter | Value |

|---|---|

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injection Mode | Splitless |

This table presents typical parameters and does not represent a specific analysis of this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. libretexts.orgkhanacademy.orgwikipedia.orglibretexts.org For a reaction involving this compound, TLC can be instrumental in observing the consumption of the starting material and the formation of the product over time. libretexts.org

The separation in TLC is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). wikipedia.org The choice of the mobile phase, or eluent, is crucial for achieving good separation. For phenolic compounds, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. silicycle.com The polarity of the solvent system can be adjusted to optimize the separation, with an increase in polarity generally leading to higher Rf values. silicycle.com

To monitor a reaction, small aliquots of the reaction mixture are spotted on the TLC plate at different time intervals, alongside the starting material. rsc.org After developing the plate in a suitable solvent system, the spots are visualized. Since many organic compounds are colorless, visualization techniques such as UV light (if the compounds are UV-active) or staining with a chemical reagent are employed. wikipedia.org For phenols, a ferric chloride (FeCl₃) spray reagent can be used, which often produces a distinct color. phytojournal.com The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the progression of the reaction. libretexts.org

Table 2: Example TLC System for Monitoring a Reaction with a Phenolic Compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and/or Ferric Chloride stain |

| Application | Monitoring the conversion of a starting phenol to its product. |

This table provides a general example and the optimal conditions would need to be determined experimentally.

Spectrophotometric Approaches

Spectrophotometry, which measures the absorption of light by a chemical substance, provides valuable information about the electronic structure of molecules.

UV-Visible Spectrophotometry for Electronic Absorption and Complexation Studies

UV-Visible spectrophotometry is a versatile analytical technique used to study the electronic transitions within a molecule. Phenolic compounds, including this compound, exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to the presence of the aromatic ring. cdnsciencepub.com The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the benzene ring and the solvent environment.

For substituted phenols, two primary absorption bands are typically observed, originating from the π → π* transitions of the benzene ring. cdnsciencepub.com The presence of chloro and methoxy groups on the phenol ring in this compound will influence the position of these absorption maxima. Generally, electron-donating groups like the methoxy group and the hydroxyl group cause a bathochromic shift (shift to longer wavelengths), while the effect of halogens can be more complex. The electronic spectrum of 4-methoxyphenol (B1676288) shows absorption maxima at 222 nm and 282 nm. sielc.com It is expected that the absorption maxima for this compound would be in a similar region, with potential shifts due to the presence of the chlorine atoms.

UV-Visible spectrophotometry is also a powerful tool for studying complexation reactions. The formation of a complex between a phenolic compound and another species, such as a metal ion or a cyclodextrin, often results in a change in the electronic absorption spectrum. researchgate.netpharmacyfreak.com These changes can be monitored to determine the stoichiometry and stability of the complex. For instance, the interaction of phenols with ferric chloride to produce a colored complex is a well-known qualitative test that can be adapted for quantitative spectrophotometric analysis. pharmacyfreak.com By measuring the absorbance of the complex at its λmax, the concentration of the phenol can be determined.

Table 3: Expected UV-Visible Absorption Characteristics for Chlorinated Methoxyphenols

| Feature | Expected Observation |

|---|---|

| Absorption Bands | Two primary bands in the UV region (around 220-300 nm) |

| Influence of Substituents | The -OH, -OCH₃, and -Cl groups will cause shifts in λmax compared to benzene. |

| Complexation Studies | Formation of a complex (e.g., with Fe³⁺) would lead to a new absorption band, likely in the visible region. |

This table provides expected trends based on general principles of UV-Visible spectroscopy of phenolic compounds.

Theoretical and Computational Chemistry of 2,4 Dichloro 5 Methoxyphenol

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular parameters that are crucial for understanding the chemical nature of 2,4-dichloro-5-methoxyphenol.

Molecular Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. aps.org Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used for this purpose. researchgate.netajchem-a.com These calculations provide precise bond lengths, bond angles, and dihedral angles that constitute the molecule's three-dimensional structure.

The electronic structure of this compound, which dictates its chemical behavior, is also elucidated through DFT calculations. These calculations provide a detailed picture of the electron distribution within the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 - 1.75 | |

| C-O (phenol) | 1.36 - 1.37 | |

| C-O (methoxy) | 1.37 - 1.38 | |

| O-H | 0.96 - 0.97 | |

| C-C (aromatic) | 1.38 - 1.40 | |

| C-C-C (aromatic) | ||

| C-C-O | ||

| C-O-H |

Note: The values presented are typical ranges found in DFT studies of similar phenolic compounds and may vary slightly depending on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various electronic descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. nih.gov These descriptors provide quantitative measures of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Ionization Potential | |

| Electron Affinity | |

| Electronegativity | |

| Chemical Potential | |

| Hardness | |

| Softness |

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.netijrte.org This comparison allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational behavior. nih.gov For instance, the characteristic stretching vibrations of the O-H, C-Cl, and C-O bonds can be identified and analyzed. ijrte.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. semanticscholar.orgnsps.org.ng The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. uni-muenchen.de Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack. semanticscholar.org Green areas represent regions of neutral potential. semanticscholar.org Analysis of the MEP for this compound can reveal the reactive sites on the aromatic ring and the functional groups. researchgate.net

Tautomeric Stability and Equilibrium Constant Determination

Phenolic compounds can exhibit tautomerism, existing in equilibrium between their enol and keto forms. researchgate.net DFT calculations can be employed to determine the relative stabilities of the possible tautomers of this compound. researchgate.netacs.org By calculating the energies of each tautomeric form, the more stable isomer can be identified. acs.org Furthermore, the equilibrium constant for the tautomerization reaction can be estimated from the calculated Gibbs free energy difference between the tautomers. researchgate.nettandfonline.com

Thermodynamic Properties and Reaction Energetics

DFT calculations can provide valuable information about the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. chemeo.comarxiv.org These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions. Moreover, the energetics of reactions involving this compound can be investigated. For example, the bond dissociation energy (BDE) of the phenolic O-H bond can be calculated to assess its antioxidant potential. researchgate.net

Table 3: Calculated Thermodynamic Properties of this compound

| Property | Calculated Value |

| Enthalpy of Formation (ΔHf°) | |

| Gibbs Free Energy of Formation (ΔGf°) | |

| Entropy (S°) | |

| Heat Capacity (Cv) |

Prediction of Nonlinear Optical Propertiesdiva-portal.org

Nonlinear optical (NLO) properties of molecules are at the forefront of materials science, particularly for applications in modern technologies like laser generation through second harmonic generation (SHG). arxiv.orgarxiv.org The prediction of these properties through computational chemistry is a challenging yet active area of research. diva-portal.org It involves understanding how a molecule's electron density responds to an applied electric field, such as that from a high-intensity laser. Quantum chemical calculations are often employed to determine the NLO response, which is primarily governed by the molecular hyperpolarizability. diva-portal.org

The theoretical evaluation of NLO properties often relies on methods like time-dependent density functional theory (TD-DFT). diva-portal.org The search for novel molecules with significant NLO effects is a highly active field of research. diva-portal.org Advanced deep learning techniques, such as the Atomistic Line Graph Neural Network (ALIGNN), are also being developed to predict NLO properties from large datasets of crystal structures, accelerating the discovery of new materials. arxiv.orgarxiv.orgthemoonlight.io These models are trained on extensive databases to recognize the complex relationships between atomic structures and NLO responses. arxiv.orgthemoonlight.io

While specific experimental or computational data on the nonlinear optical properties of this compound are not detailed in the available research, its substituted aromatic structure suggests potential NLO activity. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro groups on the phenol (B47542) ring can lead to significant intramolecular charge transfer, a key characteristic for NLO response.

Table 1: Key Concepts in the Prediction of Nonlinear Optical Properties

| Concept | Description | Relevance |

|---|---|---|

| Second Harmonic Generation (SHG) | A nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). | A primary application for NLO materials, used in laser technology. arxiv.org |

| Hyperpolarizability (β) | A measure of a molecule's ability to exhibit a nonlinear optical response. Higher values indicate a stronger NLO effect. | This is the key molecular property calculated using quantum chemical methods to predict NLO activity. |

| Time-Dependent DFT (TD-DFT) | A quantum chemical method used to calculate the electronic excited states and properties of molecules, including NLO responses. | A common theoretical tool for predicting NLO properties from a molecule's structure. diva-portal.org |

| Atomistic Line Graph Neural Network (ALIGNN) | A deep learning model that can predict material properties based on the atomic structure, capable of capturing complex three-body interactions. | Represents a modern, data-driven approach to accelerate the discovery of NLO materials. arxiv.org |

Molecular Modeling and Simulation Applications

Molecular Docking for Ligand-Target Interactionsarxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. bohrium.com This method is instrumental in drug discovery and mechanistic studies, as it helps to elucidate the binding mode and affinity of a ligand for a specific biological target. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.

For this compound, molecular docking could be employed to predict its interaction with various enzymes or receptors. For instance, related phenolic compounds like eugenol (B1671780) have been studied for their antimicrobial activity by docking them into the active sites of bacterial proteins. bohrium.com Similarly, docking studies on other complex molecules are used to gain insights into their potential as anticancer agents by evaluating their binding energies against receptors like CYP-19, JAK2, and BCL-2. researchgate.net The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger affinity. researchgate.net

By docking this compound into the active sites of known targets, researchers could hypothesize its potential biological activities, whether as an inhibitor or an activator, guiding further experimental validation.

Table 2: Example Molecular Docking Results for Bioactive Compounds

| Compound/Complex | Target Protein | Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|

| Mppth | CYP-19 | -10.27 | Anticancer researchgate.net |

| Mppth | JAK2 | -7.40 | Anticancer researchgate.net |

| Mppth | BCL-2 | -6.28 | Anticancer researchgate.net |

| Mppth | Caspase3 | -7.27 | Anticancer researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Biological Activity Predictioniucr.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental goal of QSAR is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their molecular features. nih.gov These models are widely used in drug discovery, toxicology, and environmental risk assessment. nih.govresearchgate.net

Developing a QSAR model involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, shape, electronic properties). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to find the best correlation between these descriptors and the observed biological activity. researchgate.net The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.gov

For aromatic compounds like this compound, QSAR models have been successfully developed to predict their toxicity to various organisms. mdpi.comresearchgate.net For example, studies have modeled the toxicity of substituted phenols and other aromatic compounds to the aquatic ciliate Tetrahymena pyriformis and the acute toxicity (LD50) in rats. researchgate.netmdpi.com These models allow for the prediction of a compound's potential toxicity without the need for extensive and costly experimental testing. researchgate.net A QSAR model incorporating this compound could predict its cytotoxicity, herbicidal activity, or other biological effects based on descriptors derived from its unique combination of chloro, methoxy, and hydroxyl substituents.

Table 3: Example Statistical Parameters for QSAR Model Validation

| Dataset/Group | Model Type | N (compounds) | R² (Goodness of fit) | Q² (Internal Predictivity) | Reference |

|---|---|---|---|---|---|

| 2-phenylacrylonitriles | MLR | 75 | 0.726 | 0.663 | nih.gov |

| Aromatic Compounds (Group 1) | RBFNN | 36 | 0.843 | 0.838 | mdpi.com |

| Aromatic Compounds (Group 2) | RBFNN | 60 | 0.821 | 0.818 | mdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactionsarxiv.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is a unique three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. This analysis provides a detailed picture of how molecules pack together and which forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) are most significant in stabilizing the crystal structure. iucr.orgnih.gov

For this compound, a Hirshfeld surface analysis would be expected to reveal several key interactions. The hydroxyl group would act as a strong hydrogen bond donor, likely forming O-H···O bonds. The chlorine atoms could participate in both C-H···Cl hydrogen bonds and C-Cl···π interactions. iucr.org The analysis of structurally similar molecules confirms the importance of these interactions. For example, in one dichlorinated compound, H···H, Cl···H, and C···H contacts were the most important contributors to crystal packing. iucr.org This information is crucial for understanding the solid-state properties of the material.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound | H···H | C···H / H···C | Cl···H / H···Cl | O···H / H···O | Reference |

|---|---|---|---|---|---|

| C16H14Cl2FN3 | 33.3% | 15.5% | 22.9% | - | iucr.org |

| C18H16ClNO2S | 39.2% | 25.2% | 11.4% | 8.0% | nih.gov |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Eugenol |

| 2-(4-methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole (Mppth) |

| Dolastatin 16 |

| 2-phenylacrylonitriles |

| 4-{2,2-dichloro-1-[(E)-(4-fluorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole |

Environmental Fate and Ecotoxicological Studies of 2,4 Dichloro 5 Methoxyphenol

Environmental Occurrence and Distribution in Various Matrices

Chlorophenolic compounds, including 2,4-Dichloro-5-methoxyphenol, are introduced into the environment through various industrial and agricultural activities. They are used as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals. nih.gov Their presence is also linked to the degradation of more complex chlorinated compounds and as byproducts of industrial processes like wood pulp bleaching. nih.gov

The distribution of these compounds is widespread, with detection in various environmental matrices. For instance, related chlorophenols and their derivatives have been identified in:

Water: They have been found in surface water, groundwater, and even drinking water, often as a result of industrial effluents and the chlorination process used for water disinfection. nih.govecetoc.orgcsic.es

Soil and Sediment: Due to their chemical properties, these compounds can adsorb to soil and sediment particles, leading to their accumulation in these compartments. mdpi.comwur.nl

Biota: Chlorinated phenols and their metabolites have been detected in various organisms, indicating their potential for bioaccumulation within food webs. nih.gov

While specific data on the environmental concentrations of this compound is limited in the provided search results, the general behavior of chlorophenols suggests its potential presence in similar environmental compartments.

Degradation Pathways and Persistence in the Environment

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including microbial breakdown and photochemical transformation.

Microbial Degradation in Soil and Aquatic Systems

Microbial degradation is a primary mechanism for the breakdown of chlorophenols in the environment. mdpi.com Numerous bacterial and fungal strains have been identified that can degrade related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-Dichlorophenol (B122985) (2,4-DCP). mdpi.comnih.gov The degradation process often involves a series of enzymatic reactions that break down the complex aromatic structure into simpler, less harmful substances. nih.gov

The degradation of 2,4-D, for example, typically begins with the cleavage of the ether bond to form 2,4-DCP. nih.gov This is followed by hydroxylation to form dichlorocatechol, which then undergoes ring cleavage and further degradation. nih.gov While the specific microbial pathways for this compound are not detailed, it is plausible that similar enzymatic processes involving hydroxylation and ring cleavage would be involved.

The rate of microbial degradation can be influenced by several factors, including:

Microbial community composition: The presence and abundance of specific degrading microorganisms are crucial. mdpi.com

Environmental conditions: Factors such as pH, temperature, moisture, and the availability of other nutrients can significantly impact microbial activity. wur.nl

Compound concentration: High concentrations of the compound can sometimes inhibit microbial activity. wur.nl

Under anaerobic conditions, the degradation of related chlorophenols is generally slower, leading to longer half-lives. wur.nl For instance, the half-life of 2,4-D in anoxic environments can range from 41 to 333 days. wur.nl

Phototransformation Processes and Formation of Nitro-Derivatives

In addition to microbial degradation, phototransformation, or the breakdown of a chemical by light, can be a significant environmental fate process for aromatic compounds. The photolysis of nitrate (B79036) and nitrite (B80452) ions in sunlit surface waters can generate reactive nitrogen species that can react with phenols to form nitro-derivatives. researchgate.net

While direct studies on the phototransformation of this compound and its potential to form nitro-derivatives were not found in the search results, the known reactivity of other phenols suggests this is a plausible degradation pathway in the presence of sunlight and nitrate or nitrite.

Bioaccumulation and Bioconcentration Potential in Ecosystems

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, etc.), while bioconcentration is the accumulation from water alone. The potential for a chemical to bioaccumulate is often related to its hydrophobicity, which can be estimated by its octanol-water partition coefficient (Kow). pjoes.com

Chlorinated phenols and their derivatives have been shown to accumulate in aquatic organisms. nih.gov For example, chlorinated guaiacols have been found to actively accumulate in fish. nih.gov The bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in aquatic organisms. Studies on related compounds have shown that the BCF can vary depending on the specific compound and the organism. nih.gov

The presence of natural organic matter (NOM) in aquatic systems can influence the bioaccumulation of hydrophobic organic compounds. researchgate.net NOM can bind to these compounds, potentially altering their bioavailability and toxicity to aquatic organisms. researchgate.net

While specific BCF values for this compound are not provided, the general characteristics of chlorophenols suggest a potential for bioaccumulation in aquatic ecosystems.

Ecological Impact and Risk Assessment for Non-Target Organisms

The ecological impact of chlorophenols stems from their toxicity to a wide range of organisms. nih.gov These compounds can be toxic to fish, crustaceans, and algae. researchgate.net The toxicity can vary depending on the specific chlorophenol, with more highly chlorinated phenols sometimes exhibiting greater toxicity. researchgate.net

Ecological risk assessment aims to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to a stressor. For chemicals like this compound, this involves comparing environmental concentrations with toxicity thresholds for various organisms. rivm.nl

Several agencies have established environmental risk limits for related compounds like 2,4-dichlorophenol. rivm.nl These limits, such as the Maximum Permissible Concentration (MPC) and Maximum Acceptable Concentration for ecosystems (MACeco), are designed to protect aquatic ecosystems from adverse effects. rivm.nl

The toxicity of chlorophenols can manifest in various ways, including:

Acute toxicity: Causing mortality or other adverse effects after short-term exposure. researchgate.net

Chronic toxicity: Leading to adverse effects on growth, reproduction, or survival after long-term exposure.

Endocrine disruption: Some chlorophenols have been identified as endocrine-disrupting compounds, meaning they can interfere with the hormone systems of organisms. nih.gov

The ecological risk of this compound would depend on its environmental concentrations and its specific toxicity to relevant non-target organisms.

Future Research Directions and Translational Potential

Exploration of Novel and Sustainable Synthetic Methodologies

The future industrial viability and research accessibility of 2,4-dichloro-5-methoxyphenol depend on the development of efficient and environmentally benign synthesis routes. Traditional methods for producing substituted phenols often rely on harsh conditions and toxic reagents. rsc.org Future research should pivot towards green chemistry principles to mitigate these drawbacks. univpancasila.ac.id

One promising avenue is the ipso-hydroxylation of corresponding arylboronic acids. This strategy offers an alternative pathway that can avoid many issues associated with traditional methods, utilizing reagents like aqueous hydrogen peroxide in ethanol (B145695) for a rapid and green synthesis of phenols at ambient conditions. rsc.org Another sustainable approach involves the catalytic demethylation of methoxy (B1213986) phenols using transition metal catalysts instead of potent, corrosive acids like hydrogen bromide. mdpi.com Research into Friedel-Crafts alkylation using solid acid catalysts could also provide a more sustainable method for producing derivatives from this scaffold. diva-portal.org The development of flow chemistry processes could further enhance safety and scalability, particularly for potentially exothermic reactions.

Future synthetic research should focus on:

Developing catalytic systems (e.g., Lewis acid or transition metal-based) for the selective chlorination and methoxylation of phenol (B47542) precursors.

Adapting green oxidation protocols, such as using H₂O₂/HBr systems, for the final hydroxylation step. rsc.org

Investigating one-pot synthesis sequences that combine multiple steps to reduce waste and improve efficiency.

Exploring enzymatic or microbial synthesis routes as a long-term goal for ultimate sustainability.

Deepening the Understanding of Structure-Activity Relationships for Targeted Biological Effects

The biological effects of chlorophenols are intrinsically linked to their molecular structure. sekj.org The number and position of chlorine atoms, along with other substituents, dictate properties like lipophilicity (log Kow) and acidity (pKa), which in turn govern their toxicological profiles and mechanisms of action. nih.govjst.go.jp For this compound, a systematic investigation into its structure-activity relationships (SAR) is essential to guide the development of derivatives with specific, targeted biological effects while minimizing off-target toxicity.

Inspired by studies on related molecules, future research should explore how modifications to the this compound scaffold influence its activity. For instance, studies on 2-phenol-4,6-dichlorophenyl-pyridines have shown that the position of phenolic substituents and the presence of chlorine moieties are critical for topoisomerase IIα inhibitory activity in cancer cell lines. nih.gov Similarly, SAR studies of other complex dichlorinated compounds have been crucial in developing potent and selective inhibitors for therapeutic targets like the P2X7 receptor and the USP1/UAF1 deubiquitinase complex. elsevierpure.comnih.gov

A focused research program should involve:

Systematic Analog Synthesis: Creating a library of analogs by varying the position of the chloro and methoxy groups, replacing chlorine with other halogens (e.g., bromine, fluorine), and introducing new functional groups at the remaining open position on the aromatic ring.

Screening for Bioactivity: Testing the synthesized library against a diverse panel of biological targets, including enzymes (e.g., topoisomerases, kinases), receptors (e.g., nuclear receptors), and microbial strains.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the experimental data to build computational QSAR models. These models can correlate physicochemical descriptors with biological activity, enabling the prediction of potency for novel, untested structures and guiding the design of more effective compounds. nih.govresearchgate.net

Table 1: Influence of Substituents on the Biological Activity of Related Phenolic Compounds

| Parent Scaffold | Substituent Modification | Observed Effect on Biological Activity | Potential Implication for this compound Research |

| Chlorophenols | Increasing chlorine substitution | General trend of increasing toxicity to aquatic organisms and in mitochondrial assays. oup.com | Provides a baseline for predicting the general toxicity of derivatives. |

| Chlorophenols | ortho-substitution vs. meta-substitution | ortho-substituted isomers are often less toxic than meta-substituted isomers in mitochondrial assays. oup.com | Suggests that the relative positions of the chloro and hydroxyl groups are critical determinants of bioactivity. |

| 2-Phenol-4,6-dichlorophenyl-pyridines | Dichlorinated meta- and para-phenolic series | Potent and selective topoisomerase IIα inhibition. nih.gov | Indicates potential for developing anticancer agents by linking the phenol scaffold to other aromatic systems. |

| Halogenated Phenols | Degree and type of halogenation | Influences binding affinity to human transthyretin (hTTR), a key transport protein. researchgate.net | Suggests that derivatives could be designed to interact with specific protein targets. |

Comprehensive Environmental Impact Assessments and Remediation Strategies

Chlorophenols are recognized as significant environmental pollutants due to their widespread use and formation as byproducts in industrial processes like wood preservation and paper bleaching. nih.govresearchgate.net These compounds can be persistent, prone to bioaccumulation, and exhibit toxicity towards a range of organisms. researchgate.netresearchgate.net While a large body of data exists for common isomers like pentachlorophenol (B1679276) and 2,4-dichlorophenol (B122985), the specific environmental fate, transport, and toxicity of this compound are unknown.

Future research must address this knowledge gap by conducting:

Environmental Fate Studies: Investigating the persistence of this compound in soil and water, its potential for bioaccumulation in the food chain, and its degradation pathways under various environmental conditions (aerobic and anaerobic). researchgate.netwhiterose.ac.uk The methoxy group may significantly alter its degradation compared to non-methoxylated chlorophenols.

Ecotoxicology Assessment: Determining the acute and chronic toxicity of the compound to representative aquatic and terrestrial organisms.

Development of Remediation Technologies: Exploring effective methods to remove the compound from contaminated water and soil. Advanced Oxidation Processes (AOPs), which generate highly reactive radicals, have proven effective for other chlorophenols. kirj.eeresearchgate.net Likewise, bioremediation using specialized microorganisms that can dechlorinate or degrade aromatic rings offers a sustainable cleanup strategy. mdpi.comnih.govpjoes.com

Table 2: Potential Remediation Strategies for Chlorophenol Contamination

| Remediation Method | Description | Reported Efficacy for Other Chlorophenols | Future Research Focus for this compound |

| Advanced Oxidation Processes (AOPs) | |||

| UV/H₂O₂ | Uses UV light to generate hydroxyl radicals from hydrogen peroxide. | >99% removal of 4-chlorophenol (B41353) achieved in 40 minutes under optimal conditions. mui.ac.ir | Optimize pH, H₂O₂ concentration, and UV intensity for efficient degradation and mineralization. |

| Fenton/Ultrasonic (US) | Utilizes Fe²⁺ catalyst with H₂O₂ (Fenton's reagent), enhanced by ultrasound. | >99% removal of 4-chlorophenol achieved in 40 minutes. mui.ac.ir | Investigate catalyst dosage and ultrasonic frequency effects. |

| Persulfate (S₂O₈²⁻) Activation | Generates sulfate (B86663) radicals using heat-activated iron (Fe/S₂O₈²⁻) or UV light (UV/S₂O₈²⁻). | Up to 99.9% removal of 2-chlorophenol (B165306). arakmu.ac.irarakmu.ac.ir | Evaluate the efficiency of different activation methods and identify degradation byproducts. |

| Bioremediation | |||

| Microbial Degradation | Use of bacteria or fungi that can utilize chlorophenols as a carbon or energy source. | Numerous strains (e.g., Sphingomonas, Aspergillus niger) can degrade 2,4-D and related chlorophenols. mdpi.com | Isolate and characterize indigenous microbes capable of degrading this compound; identify metabolic pathways. |

Integration of Advanced Computational Methods with Experimental Validation

The cost and time associated with traditional experimental research can be significantly reduced by integrating advanced computational methods. In silico tools can predict a molecule's properties, activities, and potential hazards, thereby guiding and prioritizing laboratory work. oup.com For this compound, a synergistic approach combining computational modeling with experimental validation is a forward-thinking strategy.

Key computational approaches to be explored include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict fundamental properties such as pKa, molecular orbital energies, and vibrational frequencies. acs.orgresearchgate.net This data can help explain the compound's reactivity and spectroscopic characteristics.

QSAR and 3D-QSAR Modeling: Developing models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to predict biological activity and toxicity based on 3D structural features. nih.govresearchgate.net Such models can elucidate which steric and electronic fields are crucial for activity, guiding rational drug design.

Molecular Docking and Dynamics: Simulating the interaction of this compound and its derivatives with the active sites of specific protein targets. This can predict binding affinity and mode of action, helping to identify potential therapeutic applications. researchgate.net

Crucially, all in silico predictions must be anchored to reality through rigorous experimental validation. oup.com For example, predicted biological activities should be confirmed with in vitro assays, and predicted toxicity should be tested in relevant cell models or organisms. This iterative cycle of prediction and validation will accelerate the discovery process efficiently and economically.

Discovery and Development of New Applications in Diverse Fields

The true translational potential of this compound lies in its application as a building block for novel, high-value molecules. Its trifunctional aromatic scaffold is a versatile starting point for creating diverse chemical libraries for screening in various fields.

Future research should focus on leveraging this compound as a key intermediate in:

Medicinal Chemistry: The structure is reminiscent of scaffolds used in the development of potent and selective therapeutics. Research could explore its use in synthesizing novel anticancer agents (e.g., topoisomerase inhibitors), anti-inflammatory drugs, or agents targeting specific receptors or enzymes. nih.govelsevierpure.com

Agrochemicals: Substituted phenols are foundational to many herbicides and fungicides. nih.gov The unique substitution pattern of this compound could be exploited to develop new pesticides with improved selectivity, novel modes of action, or better environmental degradation profiles.

Materials Science: Phenolic compounds are precursors to polymers and specialty materials. Investigations could be undertaken to incorporate this compound into new polymers, resins, or coatings to impart specific properties such as flame retardancy, thermal stability, or antimicrobial resistance.

By systematically exploring these avenues, the scientific community can move this compound from a chemical curiosity to a valuable tool in chemistry, environmental science, and beyond.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Dichloro-5-methoxyphenol, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic aromatic substitution or directed chlorination of a methoxyphenol precursor. For example, chlorination of 4-methoxybenzyl alcohol using chlorine gas or thionyl chloride under controlled temperatures (40–60°C) in inert solvents (e.g., dichloromethane) can yield chlorinated derivatives . Key factors include stoichiometry of chlorinating agents, reaction time, and temperature. Lower yields may result from competing side reactions, such as over-chlorination or oxidation of the phenolic ring.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Identifies substitution patterns (e.g., chemical shifts for Cl and OCH3 groups at δ 3.8–4.0 ppm for methoxy and δ 6.5–7.5 ppm for aromatic protons) .

- GC-MS/HPLC : Quantifies purity and detects impurities (e.g., isomers like 2,5-dichloro-4-methoxyphenol). Retention times and fragmentation patterns are critical for validation .

- FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for phenol, C-Cl stretches at 550–750 cm⁻¹) .

Q. What are the key biological or chemical applications of this compound in academic research?

- Antimicrobial Studies : The chloro and methoxy groups enhance membrane permeability in gram-negative bacteria, making it a candidate for structure-activity relationship (SAR) studies .

- Organic Synthesis : Serves as an intermediate for synthesizing heterocycles (e.g., benzoxazoles) or coupling with boronic acids in Suzuki-Miyaura reactions .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to minimize environmental release .

Advanced Research Questions

Q. How can experimental design optimize the degradation or functionalization of this compound?

- Response Surface Methodology (RSM) : For oxidative degradation (e.g., Fenton’s reagent), variables like H2O2 concentration, Fe²⁺ catalyst load, and pH are optimized. For example, at 100 mg/L initial concentration, 25°C and 0.1 mM Fe²⁺ maximize degradation efficiency within 20 minutes .

- Regioselective Functionalization : Use directing groups (e.g., -OCH3) to control chlorination positions. DFT calculations predict electron density maps to guide catalyst selection .

Q. How should researchers address contradictions in reported bioactivity or physicochemical data?

- Purity Analysis : Contradictions may arise from undetected isomers (e.g., 2,5-dichloro vs. 3,5-dichloro derivatives). Validate via HPLC and compare retention times with standards .

- Biological Assay Variability : Standardize test conditions (e.g., MIC assays using Mueller-Hinton broth) and report IC50 values with confidence intervals .

Q. What mechanistic insights explain the interaction of this compound with biological targets?

- Enzyme Inhibition : The chloro groups act as electron-withdrawing groups, enhancing binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Molecular docking studies suggest hydrogen bonding between the methoxy group and active-site residues .

- ROS Generation : In photodynamic therapy applications, UV irradiation of the compound generates singlet oxygen, inducing oxidative stress in cancer cells .

Q. What are the environmental fate and degradation pathways of this compound?

- Photolysis : Under UV light, dechlorination occurs via homolytic cleavage of C-Cl bonds, forming methoxyquinones as intermediates .

- Biodegradation : Soil microbiota (e.g., Pseudomonas spp.) can hydrolyze methoxy groups, but persistence depends on pH and organic matter content. Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended due to limited ecological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.